molecular formula C18H15FN2O3 B2382155 2-(2-fluorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide CAS No. 946262-29-9

2-(2-fluorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide

Cat. No.: B2382155
CAS No.: 946262-29-9
M. Wt: 326.327
InChI Key: RPPRUUAJRZRPNR-UHFFFAOYSA-N
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Description

This compound features a fluorophenoxy group linked via an acetamide bridge to a 5-phenylisoxazolemethyl moiety. The phenyl-substituted isoxazole contributes steric bulk and π-π interactions, distinguishing it from simpler isoxazole derivatives.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c19-15-8-4-5-9-16(15)23-12-18(22)20-11-14-10-17(24-21-14)13-6-2-1-3-7-13/h1-10H,11-12H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPRUUAJRZRPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-fluorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, summarizing relevant research findings, case studies, and data tables.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-fluorophenol with isoxazole derivatives through acetamide formation. The structural characteristics include:

  • Fluorophenoxy group : Enhances lipophilicity and may influence receptor binding.
  • Isoxazole moiety : Known for its diverse pharmacological properties.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC16H16FN3O2
Molecular Weight303.31 g/mol
Functional GroupsAcetamide, Fluorophenoxy, Isoxazole

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. A study on related isoxazole derivatives demonstrated significant anticonvulsant activity in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models, suggesting that these effects may be mediated through interactions with benzodiazepine receptors .

Antitubercular Activity

The potential antitubercular activity of isoxazole derivatives has also been explored. A study synthesized various phenylisoxazole derivatives and evaluated their efficacy against Mycobacterium tuberculosis. The results indicated promising antitubercular activity, with some compounds exhibiting IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies. Modifications to the isoxazole ring and fluorophenoxy group have been shown to significantly impact potency and selectivity against various biological targets.

Table 2: Summary of Biological Activities

Activity TypeIC50/EC50 ValuesReference
AnticonvulsantNot specified
AntitubercularLow µM
HDAC InhibitionIC50 = 3–870 nM

Case Study 1: Anticonvulsant Efficacy

A series of experiments were conducted to evaluate the anticonvulsant efficacy of compounds structurally related to this compound. In vivo studies demonstrated that these compounds effectively reduced seizure frequency in rodent models, indicating their potential as therapeutic agents for epilepsy.

Case Study 2: Antitubercular Screening

In another study, a library of isoxazole derivatives was screened for antitubercular activity. Compounds were tested against standard strains of M. tuberculosis, revealing several candidates with significant inhibitory effects. The findings suggest that further optimization could lead to the development of new antitubercular agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key structural variations among analogs include:

  • Phenoxy substituents: Fluoro (target compound) vs. methoxy (), cyano (), or unsubstituted.
  • Isoxazole modifications : 5-Phenyl (target) vs. 5-methyl () or 3-methyl ().
  • Acetamide linkages : Direct attachment () vs. sulfonamide () or benzothiazole hybrids ().
Table 1: Structural and Functional Comparison
Compound Name Phenoxy Substituent Isoxazole Substituent Key Moieties Reported Activity (if available) References
2-(2-Fluorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide 2-Fluoro 5-Phenyl Acetamide N/A -
2-Chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide None 5-Methyl Sulfonamide, Chloroacetyl Antimicrobial (inferred)
(E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide 5-Fluoro (indolinone) 3-Methyl Indolinone, Pyridyl Activity score: 5.797
2-(2-Methoxyphenoxy)-N-[4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl]acetamide 2-Methoxy 5-Methyl Sulfamoyl N/A
2-(2-Cyanophenoxy)-N-(5-methylisoxazol-3-yl)acetamide 2-Cyano 5-Methyl Cyano, Acetamide N/A
2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide None None Benzothiazole, Indolinone Anti-inflammatory, Antibacterial

Key Research Findings and Implications

  • Structure-Activity Relationship (SAR) :
    • Fluorine substitution on aromatic rings correlates with enhanced bioactivity in multiple analogs .
    • Bulky substituents (e.g., 5-phenylisoxazole) may improve target specificity but reduce solubility.
  • Therapeutic Potential: While direct data are lacking, the compound’s structural features align with antimicrobial, anti-inflammatory, or CNS-targeting agents.

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